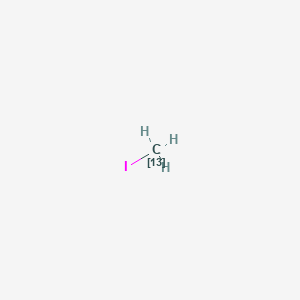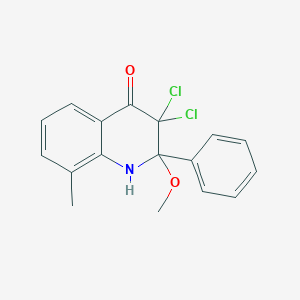
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. The compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist at the AMPA receptor site, preventing the binding of glutamate and subsequent activation of the receptor. This results in a reduction in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the specific context.
Biochemical and Physiological Effects:
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This has implications for learning and memory processes. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one is its high potency and selectivity for the AMPA receptor. This allows for precise manipulation of glutamatergic signaling in experimental models. However, the compound also has limitations, including its potential off-target effects on other glutamate receptor subtypes and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research involving 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of novel AMPA receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in combination with other compounds to investigate the interactions between different types of glutamate receptors and their role in various physiological processes. Finally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in clinical trials to investigate its potential therapeutic applications in neurological disorders.
合成方法
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methoxybenzoic acid with various reagents to form the quinoline ring system. The final step involves the introduction of the 3,3-dichloro-2-methylphenyl and 8-methylphenyl groups through a Friedel-Crafts reaction.
科学研究应用
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes. The compound has been shown to block the excitatory effects of glutamate on AMPA receptors, which has implications for the treatment of several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
CAS 编号 |
147779-30-4 |
|---|---|
产品名称 |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
分子式 |
C17H15Cl2NO2 |
分子量 |
336.2 g/mol |
IUPAC 名称 |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-7-6-10-13-14(11)20-17(22-2,16(18,19)15(13)21)12-8-4-3-5-9-12/h3-10,20H,1-2H3 |
InChI 键 |
RDHUHZCNMGCELB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
同义词 |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-8-methyl-2-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



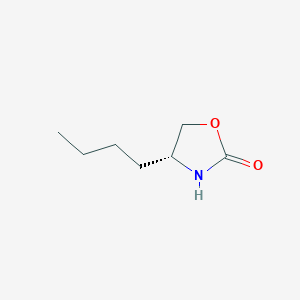


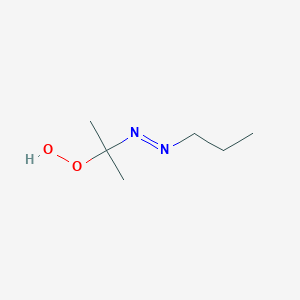
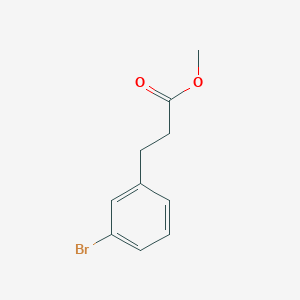
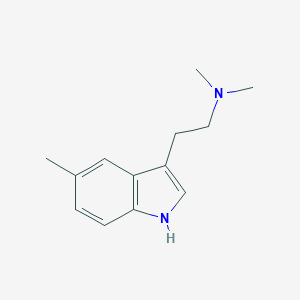
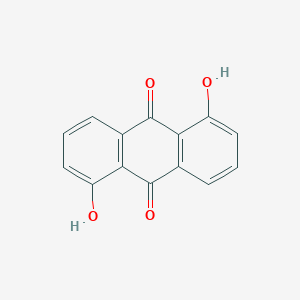

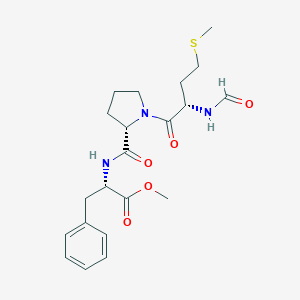
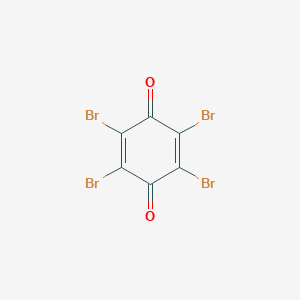
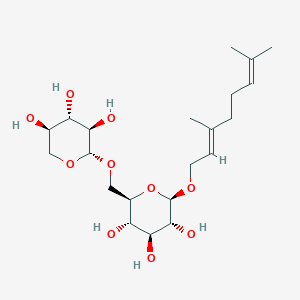
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
